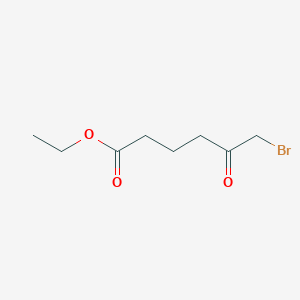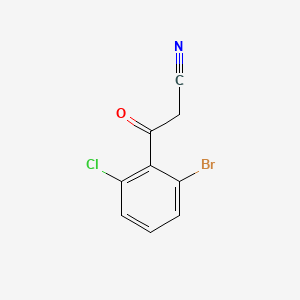
Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two benzyloxy groups attached to the phenyl ring, which is further connected to the isoxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions to form the isoxazole ring . The benzyloxy groups are introduced through benzylation reactions using benzyl bromide and a suitable base.
Industrial Production Methods: Industrial production of this compound may employ microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous as it reduces reaction times and energy consumption . Additionally, catalyst-free and metal-free synthetic routes are preferred to minimize environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Benzyl bromide with a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the benzyloxy positions.
Applications De Recherche Scientifique
Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- Methyl 5-phenylisoxazole-3-carboxylate
- Benzyl 2-phenyloxazole-4-carboxylate
Comparison: Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is unique due to the presence of two benzyloxy groups, which can enhance its biological activity and solubility compared to similar compounds. The additional benzyloxy groups may also provide more sites for chemical modifications, allowing for the synthesis of a wider range of derivatives with potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H21NO5 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
methyl 5-[2,4-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C25H21NO5/c1-28-25(27)22-15-24(31-26-22)21-13-12-20(29-16-18-8-4-2-5-9-18)14-23(21)30-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
Clé InChI |
MZKVDBSOGYZKJC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)



![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)

![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)


